1,1-Bis(4-chlorophenyl)-2-phenylethanol
Description
1,1-Bis(4-chlorophenyl)-2-phenylethanol (CAS 321432-90-0) is a chlorinated ethanol derivative featuring two 4-chlorophenyl groups and a phenyl-substituted ethanol backbone. This compound is structurally related to organochlorine pesticides like DDT but differs in its hydroxyl (-OH) and phenyl substituents, which influence its physicochemical and biological properties.
Properties
CAS No. |
5415-74-7 |
|---|---|
Molecular Formula |
C20H16Cl2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-phenylethanol |
InChI |
InChI=1S/C20H16Cl2O/c21-18-10-6-16(7-11-18)20(23,14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13,23H,14H2 |
InChI Key |
RKHWBQBBCQQRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethanol (CAS 115-32-2)
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol (CAS 321432-90-0)
- Structure: Substitutes the phenyl group with a methylamino (-NHCH₃) moiety.
- Properties: Increased polarity due to the amino group, enhancing solubility in aqueous media. Potential for altered receptor binding compared to phenyl derivatives .
p,p′-DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane)
- Structure: Contains a trichloroethane backbone instead of ethanol.
- Properties: LogP: ~6.19 (highly lipophilic) vs. estimated lower logP for the ethanol derivative due to -OH group . Environmental Fate: DDT persists in ecosystems for decades; the ethanol analog’s hydroxyl group may promote faster degradation .
Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | Water Solubility | LogP (Estimated) |
|---|---|---|---|---|
| 1,1-Bis(4-chlorophenyl)-2-phenylethanol | C₁₉H₁₅Cl₂O | -OH, phenyl, 4-chlorophenyl | Low (hydroxyl may enhance slightly) | ~4.2 |
| p,p′-DDT | C₁₄H₉Cl₅ | -CCl₃, 4-chlorophenyl | 0.003 mg/L | 6.19 |
| 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol | C₁₅H₁₅Cl₂NO | -OH, -NHCH₃ | Moderate | ~3.5 |
| o,p′-DDE (metabolite) | C₁₄H₈Cl₄ | Dichloroethylene | 0.04 mg/L | 5.87 |
Receptor Interactions
- Thyroid Disruption: DDT and its metabolites (e.g., DDE) bind to thyroid receptors, disrupting hormone signaling. The ethanol derivative’s hydroxyl group may reduce affinity for lipid-rich receptors, altering toxicity pathways .
- Metabolic Pathways: DDT is metabolized to DDE (via dehydrochlorination) and DDD (via reductive dechlorination). The ethanol analog’s hydroxyl group could facilitate phase II metabolism (e.g., glucuronidation), enhancing excretion .
Environmental Persistence
- DDT : Half-life in soil >10 years; bioaccumulates in fatty tissues.
- Ethanol Derivative: Predicted shorter half-life due to hydroxyl-mediated hydrolysis or microbial degradation .
Toxicity Profiles
| Compound | Acute Toxicity | Carcinogenicity | Environmental Hazard |
|---|---|---|---|
| 1,1-Bis(4-chlorophenyl)-2-phenylethanol | Limited data; likely moderate | Not classified (insufficient data) | Low bioaccumulation potential |
| p,p′-DDT | High (neurotoxic) | IARC Group 2B | High (persistent, bioaccumulative) |
| 1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethanol | Chronic health hazard (e.g., thyroid disruption) | Suspected | Moderate (persists in lipids) |
Sources:
Q & A
Q. What are the optimal synthetic routes for 1,1-bis(4-chlorophenyl)-2-phenylethanol, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or ketone reduction strategies. For example, a ketone precursor (e.g., 1,1-bis(4-chlorophenyl)-2-phenylethanone) can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. Key parameters include solvent polarity (e.g., ethanol or THF), temperature control (0–25°C), and stoichiometric ratios of reducing agents. Evidence from improved synthesis protocols for structurally similar compounds (e.g., hydroxylated analogs) suggests that column chromatography (silica gel, hexane/ethyl acetate gradient) effectively purifies the product .
Q. How can researchers confirm the structural integrity of 1,1-bis(4-chlorophenyl)-2-phenylethanol post-synthesis?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Compare H and C NMR chemical shifts with PubChem/CAS data for analogous chlorinated ethanol derivatives. For instance, the hydroxyl proton typically appears as a broad singlet (~2–5 ppm), while aromatic protons resonate at 6.5–7.5 ppm .
- Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 356.6 (CHClO).
- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm) and C-Cl (600–800 cm) stretches .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Adopt OSHA/NIOSH guidelines for chlorinated aromatics:
- Use fume hoods to minimize inhalation of vapors.
- Wear nitrile gloves and chemical-resistant lab coats.
- Store in amber glass containers at 4°C to prevent photodegradation.
- Dispose of waste via halogenated organic waste streams, as per EPA/DOT regulations .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts or retention times) be resolved when characterizing this compound?
Methodological Answer: Contradictions often arise from solvent effects, impurities, or stereochemical variations. To resolve:
Q. What mechanistic insights explain its potential bioactivity, and how can in vitro assays be designed to validate these effects?
Methodological Answer: Chlorinated ethanol derivatives often exhibit antifungal or enzyme-inhibitory properties. Design assays to:
Q. How can computational modeling predict the compound’s environmental persistence or toxicity?
Methodological Answer: Apply QSAR models (e.g., EPI Suite) to estimate:
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